molecular formula C14H13BrFN B3341269 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline CAS No. 1019565-10-6

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline

Cat. No.: B3341269
CAS No.: 1019565-10-6
M. Wt: 294.16 g/mol
InChI Key: MSTMDZJASKJFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline is a chemical compound offered for industrial and scientific research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses . As an N-alkylated aniline derivative containing both bromo and fluoro substituents, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of halogen atoms makes it a versatile intermediate for further functionalization through cross-coupling reactions and other synthetic transformations. Researchers utilize such compounds in the development of novel molecular entities. Safe handling procedures should be followed, including using personal protective equipment, working in a well-ventilated area, and avoiding dust formation . For detailed handling and storage information, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(2-fluorophenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c1-10-6-7-14(12(15)8-10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTMDZJASKJFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 2 Fluorobenzyl 4 Methylaniline and Its Key Precursors

N-Alkylation Strategies for the Formation of 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline

Investigation of Solvent Effects and Base Selection in N-Alkylation Reactions

The N-alkylation of anilines is a classic SN2 reaction, and its efficiency is profoundly influenced by the solvent system and the nature of the base employed. The solvent not only facilitates the dissolution of reactants but also influences the nucleophilicity of the aniline (B41778) and the reaction pathway. The base is crucial for deprotonating the aniline nitrogen, thereby activating it for the nucleophilic attack on the alkylating agent.

Solvent Effects:

The selection of a suitable solvent is critical for achieving high conversion and selectivity. Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free, thus enhancing its reactivity. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). acsgcipr.orgnih.gov These solvents promote the SN2 mechanism required for the formation of the C-N bond. acsgcipr.org

In some cases, less polar solvents like toluene (B28343) can be utilized, particularly in catalyst-driven reactions. Research on the alkylation of arylamines has shown that solvent choice can even dictate chemoselectivity. For instance, in certain acid-catalyzed reactions, using toluene favors N-alkylation, whereas a highly fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can switch the selectivity to favor C-alkylation at the aromatic ring. acs.org The insolubility of reactants in a given solvent can severely hinder the reaction, sometimes necessitating a switch to a more effective solvent like DMF when acetone (B3395972) or ACN prove insufficient. reddit.com

Interactive Table: Effect of Solvent on N-Alkylation Yield of Substituted Anilines This table presents data from an analogous study on the N-alkylation of aniline with benzyl (B1604629) alcohol, illustrating the significant impact of the solvent and base system on product yield.

EntryCatalystBaseSolventYield (%)
1Ir ComplexK₂CO₃Toluene33
2Ir ComplexCs₂CO₃Toluene62
3Ir ComplexKOHToluene58
4Ir ComplexK-t-BuOKToluene80
5Ir ComplexK-t-BuOKDioxane75

Data extrapolated from a study on Ir-catalyzed N-alkylation of aniline with benzyl alcohol. nih.gov

Base Selection:

The choice of base is equally critical and is often tied to the chosen solvent and the reactivity of the aniline. For the N-alkylation of 2-bromo-4-methylaniline (B145976), a range of bases can be considered, from mild inorganic bases to strong organometallic or hydride bases.

Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium bicarbonate (NaHCO₃) are common, relatively mild bases. nih.govorgsyn.org Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. reddit.com The use of finely powdered bases can also increase the reaction rate by maximizing the surface area. researchgate.net

Hydroxide (B78521) Bases: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are stronger and can be used effectively, sometimes in conjunction with a phase-transfer catalyst to improve homogeneity. researchgate.net

Strong Bases: For less reactive systems or to achieve faster reaction times, stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (B1231860) are employed. researchgate.netnih.gov These bases require the use of anhydrous (dry) solvents like DMF or tetrahydrofuran (B95107) (THF), as they react violently with water. researchgate.net Studies on the alkylation of anilines with alcohols have shown that t-BuOK often provides superior yields compared to carbonate or hydroxide bases. nih.govnih.gov

Interactive Table: Influence of Base on Diarylamine Synthesis Yield This table is based on a study of a Smiles rearrangement to form diarylamines, showing how different bases affect the yield under otherwise identical conditions (DMF solvent, 60°C).

EntryBase (2 equiv)SolventTemperature (°C)Yield (%)
1K₂CO₃DMF6075
2LiOHDMF6085
3NaOHDMF6066
4KOHDMF6070
5Cs₂CO₃DMF6085

Data derived from a study on diarylamine synthesis via desulfinylative Smiles rearrangement. nih.gov

Yield Enhancement and Purification Techniques

Maximizing the yield of this compound involves suppressing side reactions and employing efficient purification strategies to isolate the target compound.

Yield Enhancement:

A primary side reaction in the N-alkylation of primary anilines is over-alkylation, leading to the formation of a tertiary amine, N,N-bis(2-fluorobenzyl)-2-bromo-4-methylaniline. Several strategies can mitigate this:

Control of Stoichiometry: A common and effective method is to use a significant excess of the aniline precursor (2-bromo-4-methylaniline) relative to the alkylating agent (2-fluorobenzyl halide). orgsyn.org This increases the probability that the alkylating agent will react with a primary amine rather than the slightly more sterically hindered secondary amine product.

Catalysis: The use of specific catalysts can enhance both the rate and selectivity of mono-alkylation. Manganese pincer complexes, for example, have been shown to catalyze the N-alkylation of anilines with alcohols, providing excellent selectivity for the mono-alkylated product with no observable N,N-dialkylation. nih.gov For reactions involving insoluble bases, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be added to shuttle the base into the organic phase, thereby accelerating the reaction. researchgate.net

Alternative Synthetic Routes: The "borrowing hydrogen" or "acceptorless dehydrogenative coupling" methodology, which uses an alcohol (e.g., 2-fluorobenzyl alcohol) as the alkylating agent in the presence of a transition metal catalyst, is a modern, atom-economical approach. nih.govnih.gov This method generates water as the only byproduct. Another alternative is reductive amination, which involves the initial condensation of 2-bromo-4-methylaniline with 2-fluorobenzaldehyde (B47322) to form a Schiff base (imine), followed by in-situ reduction with an agent like sodium borohydride. dergipark.org.tr

Purification Techniques:

After the reaction is complete, a multi-step purification process is typically required to isolate the pure product.

Initial Workup: The reaction mixture is first cooled to room temperature. If a solid base like K₂CO₃ was used, it may be removed by filtration. The mixture is then typically quenched by adding water and extracted with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. nih.gov

Aqueous Washes: The organic layer is washed sequentially with water, a dilute acidic solution (e.g., 1M HCl) to remove any unreacted primary aniline, and a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities. A final wash with brine helps to remove residual water.

Drying and Concentration: The washed organic phase is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. nih.govscirp.org

Chromatography: The resulting crude residue is almost always purified by column chromatography on silica (B1680970) gel. acs.orgnih.gov A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to elute the components. The desired product is separated from any remaining starting materials and the dialkylated by-product.

Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be employed as a final step to achieve high purity. scirp.org

Reaction Chemistry and Transformative Potential of 2 Bromo N 2 Fluorobenzyl 4 Methylaniline

Reactivity of the Aniline (B41778) Nitrogen and N-Substituted Amine Moiety

Formation of Amide Derivatives

The secondary amine functionality in 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline is a prime location for derivatization, particularly through the formation of amide bonds. This transformation is readily achieved by reacting the aniline with acylating agents like acid chlorides or anhydrides in a process known as nucleophilic acyl substitution. mdpi.com To facilitate the reaction and neutralize the acidic byproducts, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is commonly employed. mdpi.com

The general reaction can be depicted as:

This compound + R-COCl → N-(2-bromo-4-methylphenyl)-N-(2-fluorobenzyl)acetamide + HCl

While specific studies detailing the acylation of this compound are limited, the synthesis of amides from structurally similar anilines is a well-established and efficient process. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is synthesized from 4-bromo-3-methylaniline (B1294692) and pyrazine-2-carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) with high yields. nih.gov

Table 1: Representative Conditions for Amide Synthesis from Substituted Anilines
Amine SubstrateAcylating Agent/Carboxylic AcidCoupling Agent/BaseSolventYield (%)Reference
4-Bromo-3-methylanilinePyrazine-2-carboxylic acidDCC, DMAPDichloromethane83 nih.gov
Substituted AnilinesPropanoyl chlorideEt3NDichloromethaneNot Specified analis.com.my

Potential for Imine or Schiff Base Formation with Carbonyl Compounds

It is important to note that the secondary amine in this compound cannot form a stable imine (or Schiff base) through direct reaction with aldehydes or ketones. The formation of an imine requires a primary amine, which undergoes a condensation reaction with a carbonyl compound, resulting in the elimination of a water molecule. mdpi.comechemi.com

However, the precursor to the title compound, 2-bromo-4-methylaniline (B145976), is a primary amine and readily participates in imine formation. google.comnih.gov For example, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid produces the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with an excellent yield. echemi.com This reactivity is significant as the resulting imines can serve as intermediates for further chemical transformations, such as cross-coupling reactions. echemi.com

Table 2: Imine Formation from 2-Bromo-4-methylaniline
Aniline SubstrateCarbonyl CompoundCatalyst/SolventProductYield (%)Reference
4-bromo-2-methylaniline3-bromothiophene-2-carbaldehydeGlacial Acetic Acid / Ethanol(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline94 echemi.com
4-bromo-2-methylaniline4-bromothiophene-2-carbaldehydeGlacial Acetic Acid / Ethanol(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline95 echemi.com

Reactivity of the Aryl Halogen (Bromine)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring of this compound is a versatile handle for constructing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prime example. mdpi.comwikipedia.org This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org

While direct applications of the Suzuki-Miyaura coupling to this compound are not widely reported, studies on unprotected ortho-bromoanilines confirm the viability of this transformation. mdpi.com These reactions are known for their broad functional group tolerance, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. mdpi.com A closely related study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrates the selective reaction at the bromo-substituted methylaniline ring, providing a reliable model for the expected reactivity of the title compound. echemi.com

Table 3: Suzuki-Miyaura Coupling of an Imine Derivative of 2-Bromo-4-methylaniline
SubstrateBoronic AcidCatalystBaseSolventProductYield (%)Reference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenyl boronic acidPd(PPh3)4K3PO41,4-Dioxane/Water(E)-N-((3-bromothiophen-2-yl)methylene)-3'-chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-amine44 echemi.com
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorophenyl boronic acidPd(PPh3)4K3PO41,4-Dioxane/Water(E)-N-((3-bromothiophen-2-yl)methylene)-4'-chloro-2-methyl-[1,1'-biphenyl]-4-amine51 echemi.com

Other Metal-Mediated Transformations (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

The synthetic potential of the aryl bromide in this compound extends to other important palladium-catalyzed reactions, including the Buchwald-Hartwig amination and the Sonogashira coupling.

The Buchwald-Hartwig amination facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. researchgate.netbeilstein-journals.org This reaction is a cornerstone in medicinal chemistry for synthesizing complex aniline derivatives and typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. researchgate.netbeilstein-journals.org

The Sonogashira coupling offers a route to arylalkynes by forming a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is often co-catalyzed by palladium and copper salts in the presence of a base, although copper-free versions have been developed. organic-chemistry.orgnih.govlibretexts.org

Table 4: General Conditions for Buchwald-Hartwig and Sonogashira Reactions on Aryl Bromides
ReactionTypical Catalyst SystemTypical BaseTypical Solvent
Buchwald-Hartwig AminationPd(OAc)2 / Phosphine Ligand (e.g., XPhos)NaOtBu or K3PO4Toluene (B28343) or Dioxane
Sonogashira CouplingPd(PPh3)4 / CuIEt3N or Piperidine (B6355638)THF or DMF

Reactivity of the Fluorine Atom on the Benzyl (B1604629) Moiety

The fluorine atom on the 2-fluorobenzyl group of this compound is generally stable and unreactive under the conditions used for the transformations discussed above. The carbon-fluorine bond is exceptionally strong, and its cleavage typically requires harsh conditions or specific activation protocols.

While reactions such as nucleophilic aromatic substitution (SNAr) can involve the displacement of a fluorine atom, they necessitate the presence of strong electron-withdrawing groups on the aromatic ring to activate it, a condition not met by the 2-fluorobenzyl moiety in this compound. Specialized methods for C-F bond activation exist but are not commonly employed in standard synthetic sequences. Consequently, the fluorine atom in this molecule can be regarded as a stable substituent throughout the aforementioned chemical modifications.

Nucleophilic Aromatic Substitution Potential

The bromine atom attached to the aromatic ring of this compound is a key functional group that can be displaced through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the bromine atom acts as a leaving group and is replaced by a nucleophile. The efficiency of this substitution is influenced by the electronic nature of the aromatic ring and the reaction conditions employed. While the amino group is an activating group, the presence of the bromine atom itself can facilitate certain types of nucleophilic substitution, particularly those catalyzed by transition metals.

Reactions involving the displacement of an aryl bromide can be facilitated by various catalysts, most notably palladium complexes. These cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, related bromoaniline derivatives can undergo amination reactions when treated with amines in the presence of a palladium catalyst. sigmaaldrich.com Similarly, the bromine atom in analogous compounds can be replaced by other nucleophiles such as thiols. evitachem.com

The general mechanism for a palladium-catalyzed amination (Buchwald-Hartwig amination) involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the palladium catalyst.

Below is a table summarizing potential nucleophilic aromatic substitution reactions for this compound based on the reactivity of similar compounds.

Nucleophile Catalyst/Reagent Product Type Potential Reaction Conditions
Primary/Secondary AminePd(dba)2 / BINAP, NaOt-BuN-Aryl AmineToluene, 100 °C
ThiolPd(OAc)2 / Xantphos, Cs2CO3Aryl ThioetherDioxane, 110 °C
Boronic AcidPd(PPh3)4, K2CO3BiarylToluene/Water, 90 °C

This table represents potential reactions based on the known chemistry of similar bromoaniline derivatives.

Functionalization of the Methyl Group

The methyl group on the aniline ring of this compound offers another avenue for chemical transformation. Functionalization of this group can lead to a variety of derivatives with altered properties and further synthetic utility. Common reactions involving the methyl group of a toluene derivative include oxidation, halogenation, and metalation.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a hydroxymethyl (-CH2OH), an aldehyde (-CHO), or a carboxylic acid (-COOH) group, depending on the oxidizing agent and reaction conditions used. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxylic acid. Milder oxidizing agents would be required to stop the oxidation at the aldehyde or alcohol stage.

Halogenation: Free radical halogenation can be used to introduce a halogen atom (e.g., bromine or chlorine) onto the methyl group. This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Metalation: The methyl group can potentially be deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a benzylic carbanion. This carbanion can then react with various electrophiles to introduce a wide range of functional groups.

The following table outlines potential functionalization reactions of the methyl group.

Reaction Type Reagent(s) Resulting Functional Group Potential Reaction Conditions
OxidationKMnO4, heatCarboxylic Acid (-COOH)Aqueous basic solution, reflux
HalogenationN-Bromosuccinimide (NBS), AIBNBromomethyl (-CH2Br)CCl4, reflux
Metalation/Alkylation1. n-BuLi, 2. R-X (alkyl halide)Alkylated Methyl (-CH2-R)THF, -78 °C to rt

This table illustrates potential transformations of the methyl group based on general organic chemistry principles for toluene derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N 2 Fluorobenzyl 4 Methylaniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum is critical for identifying the distinct proton environments within the molecule. The spectrum can be divided into several key regions: the aromatic protons of the 2-bromo-4-methylaniline (B145976) and 2-fluorobenzyl moieties, the methylene (B1212753) bridge protons, the amine proton, and the methyl group protons.

Based on data from analogous compounds like N-benzyl-4-methylaniline, the following proton chemical shifts (δ) are predicted. nih.govrsc.org The presence of the electron-withdrawing bromine and fluorine atoms is expected to cause a downfield shift for adjacent protons compared to the unsubstituted analogs.

Aromatic Protons (2-Bromo-4-methylaniline ring): This ring contains three protons. The proton ortho to the bromine atom (H-3) is expected to be a doublet. The proton meta to the bromine (H-5) would appear as a doublet of doublets, and the proton ortho to the methyl group (H-6) would be a doublet.

Aromatic Protons (2-fluorobenzyl ring): This ring system displays more complex splitting due to both proton-proton and proton-fluorine couplings. The four protons on this ring will exhibit intricate multiplet patterns.

Methylene and Amine Protons: The two protons of the methylene bridge (-CH₂-) are expected to appear as a singlet, or a doublet if coupled to the amine proton (-NH-). The amine proton itself would likely be a broad singlet, with its chemical shift being concentration and solvent-dependent.

Methyl Protons: The methyl group (-CH₃) protons on the aniline (B41778) ring are anticipated to be a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH4.0 - 4.5Broad Singlet
-CH₂-4.3 - 4.5Singlet / Doublet
-CH₃2.2 - 2.4Singlet
Aniline H-37.3 - 7.5Doublet
Aniline H-56.8 - 7.0Doublet of Doublets
Aniline H-66.6 - 6.8Doublet
Benzyl (B1604629) H-3' to H-6'7.0 - 7.4Multiplets

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. Data from precursors like 2-bromo-4-methylaniline and analogs such as N-benzyl-4-methylaniline serve as a basis for predicting the spectral data. nih.govchemicalbook.com

The spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbons attached to electronegative atoms (bromine, nitrogen, fluorine) will be significantly deshielded and appear at lower field. The C-F coupling will be observable for the carbons of the fluorobenzyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methyl (-CH₃)20 - 22
Methylene (-CH₂-)48 - 55
Aniline C-1 (C-NH)145 - 148
Aniline C-2 (C-Br)109 - 112
Aniline C-3130 - 133
Aniline C-4 (C-CH₃)128 - 130
Aniline C-5127 - 129
Aniline C-6113 - 115
Benzyl C-1' (C-CH₂)135 - 138 (d)
Benzyl C-2' (C-F)160 - 163 (d, ¹JCF)
Benzyl C-3'115 - 117 (d)
Benzyl C-4'128 - 130 (d)
Benzyl C-5'124 - 126 (d)
Benzyl C-6'129 - 131 (d)
(d) denotes splitting due to C-F coupling.

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.orgicpms.cz Since natural fluorine consists entirely of the ¹⁹F isotope, which has a nuclear spin of ½, it provides sharp signals over a wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the ortho, meta, and para protons on the benzyl ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Benzyl C-2'-F-115 to -125Multiplet
(Referenced to a standard like CFCl₃)

To unambiguously assign all proton and carbon signals and to probe the molecule's three-dimensional structure, advanced 2D NMR experiments are indispensable. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would clearly show the correlations between adjacent protons within the aniline and fluorobenzyl rings, helping to trace the connectivity of the spin systems. A cross-peak between the -NH and -CH₂- protons would confirm their proximity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is crucial for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). It is the definitive experiment to connect the different fragments of the molecule. Key HMBC correlations would be observed between the methylene (-CH₂-) protons and the ipso-carbons of both aromatic rings (C-1 and C-1'), confirming the N-benzylation. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For a flexible molecule like this, NOESY can provide insights into the preferred conformation around the C-N single bonds. longdom.orgarxiv.org For instance, correlations between the methylene protons and protons on both aromatic rings (e.g., H-6 of the aniline ring and H-3' of the benzyl ring) would indicate a specific spatial arrangement. nih.gov

Vibrational Spectroscopy: FTIR and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the compound. The spectra are complementary and together offer a detailed vibrational fingerprint. The predicted frequencies are based on data for N-substituted anilines and related aromatic compounds. researchgate.netresearchgate.netnih.gov

N-H Stretch: A characteristic medium to weak absorption band is expected in the FTIR spectrum around 3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) are found just below 3000 cm⁻¹.

C=C Ring Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.

C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1350-1250 cm⁻¹ region.

C-F and C-Br Stretches: The C-F stretch is expected as a strong band in the 1270-1200 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 650-550 cm⁻¹ range.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (FTIR)
N-H Stretch~3400Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
Aromatic C=C Stretch1600 - 1450Strong to Medium
C-N Stretch1350 - 1250Strong
C-F Stretch1270 - 1200Strong
C-Br Stretch650 - 550Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that help to confirm the structure.

The calculated monoisotopic mass for C₁₄H₁₃BrFN is 293.0219 u. HRMS analysis should confirm this value with high accuracy (typically within 5 ppm).

The primary fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) is expected to be the cleavage of the C-N bond between the methylene group and the nitrogen atom, as this is the most labile bond. nih.govcore.ac.uk This would lead to two major fragment ions:

The fluorobenzyl cation or its rearranged tropylium (B1234903) isomer ([C₇H₆F]⁺): This fragment would have an m/z of 109.04.

The 2-bromo-4-methylaniline radical cation ([C₇H₇BrN]⁺˙): This fragment would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) with m/z values of 183.98 and 185.98.

Another possible fragmentation is the loss of a bromine atom from the parent ion, followed by other subsequent fragmentations.

Table 5: Predicted HRMS Data for this compound

IonCalculated m/zDescription
[M]⁺˙ (C₁₄H₁₃⁷⁹BrFN)⁺˙293.0219Molecular Ion
[M]⁺˙ (C₁₄H₁₃⁸¹BrFN)⁺˙295.0198Molecular Ion (⁸¹Br isotope)
[C₇H₆F]⁺109.0448Fluorobenzyl/Fluorotropylium Cation
[C₇H₇⁷⁹BrN]⁺˙183.98162-bromo-4-methylaniline radical cation
[C₇H₇⁸¹BrN]⁺˙185.97952-bromo-4-methylaniline radical cation (⁸¹Br)

Compound List

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it elucidates the intermolecular interactions that govern how molecules arrange themselves into a crystal lattice. The following sections detail the crystallographic findings for N-Benzylaniline, serving as a model for understanding the structural properties of related compounds. researchgate.netiucr.org

The crystal structure of N-Benzylaniline (C₁₃H₁₃N) reveals that the asymmetric unit contains two independent molecules. researchgate.netiucr.org In both molecules, the nitrogen atom exhibits a nearly planar geometry. researchgate.net A key conformational feature of N-benzylaniline is the relative orientation of the two phenyl rings. The planes of these aromatic rings are nearly perpendicular to each other. Specifically, the dihedral angles between the least-squares planes of the aromatic rings are 80.76(4)° and 81.40(4)° for the two molecules in the asymmetric unit. researchgate.netiucr.org This twisted conformation minimizes steric hindrance between the two bulky aryl groups. The C-N-C bond angles are the largest around the nitrogen atom, further accommodating the spatial requirements of the phenyl and benzyl substituents. researchgate.net

Parameter Value (Molecule 1) Value (Molecule 2)
Dihedral Angle (Phenyl-Phenyl)80.76 (4)°81.40 (4)°
Sum of Angles at N Atom358°359°

Table 1: Selected Conformational Parameters for N-Benzylaniline. researchgate.netiucr.org

Interaction Type Donor Acceptor Distance (Å)
N-H···πN-HCg (benzyl ring)3.4782 (12)
N-H···πN-HCg (benzyl ring)3.4642 (13)

Table 2: Key Intermolecular Interactions in Crystalline N-Benzylaniline. researchgate.netiucr.org

Chiroptical Properties of Enantiomerically Pure Derivatives (If Applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomerically pure compounds. nih.gov

For derivatives of this compound, the introduction of a chiral center would be necessary to observe chiroptical properties. While the parent compound is achiral, derivatization, for instance at the benzylic carbon, could introduce chirality. A comprehensive search of the current scientific literature did not yield specific studies on the chiroptical properties of enantiomerically pure derivatives of this compound or its close analogs. Therefore, experimental data on their CD spectra, and the correlation of these spectra with their three-dimensional structures, are not available at this time.

Computational Chemistry and Theoretical Studies on 2 Bromo N 2 Fluorobenzyl 4 Methylaniline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and three-dimensional geometry of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals and electron distribution. For a molecule like 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline, DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. Such calculations would be the first step in optimizing the molecular geometry to its lowest energy state, providing crucial data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. ossila.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO represents its ability to accept electrons, indicating its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-(2-fluorobenzyl)-4-methylaniline ring, particularly the nitrogen atom and the aromatic ring itself, due to the electron-donating nature of the amine and methyl groups. The LUMO, conversely, would likely be distributed over the brominated and fluorinated aromatic rings, influenced by the electron-withdrawing nature of the halogen atoms.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterHypothetical Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.0 to 6.0

Note: These values are estimations based on typical values for similar aromatic amines and halogenated compounds and are for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In a hypothetical MESP analysis of this compound, the most negative potential (red) would be expected around the nitrogen atom of the secondary amine and the fluorine atom, making these sites susceptible to electrophilic attack. The regions around the hydrogen atoms of the amine group and potentially the bromine atom would exhibit a more positive potential (blue), indicating them as likely sites for nucleophilic interaction.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. tci-thaijo.org These descriptors, derived from conceptual DFT, provide a more quantitative picture of the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Ionization Energy (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
Ionization Energy (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO0.5 to 1.5
Chemical Hardness (η)(I - A) / 22.0 to 3.0
Electronegativity (χ)(I + A) / 23.0 to 4.0

Note: These values are derived from the hypothetical FMO energies and are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time, considering its conformational flexibility and interactions with its environment, such as a solvent. nih.gov For a flexible molecule like this compound, with several rotatable bonds, MD simulations would be essential to explore its conformational landscape.

An MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system. This would allow for the study of how the molecule's conformation changes over time and how it forms hydrogen bonds or other non-covalent interactions with the surrounding solvent molecules. Such simulations are critical for understanding the molecule's behavior in a realistic chemical environment.

In Silico Molecular Docking Studies for Predictive Binding to Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second molecule (a receptor), such as a protein or enzyme. csfarmacie.cz This method is widely used in drug discovery to screen for potential drug candidates.

For this compound, molecular docking studies could be employed to predict its binding mode and affinity to various biological targets. For instance, given its structural similarity to other pharmacologically active aniline (B41778) derivatives, it could be docked into the active sites of enzymes like kinases or other receptors implicated in disease pathways. The results of docking studies are typically reported as a binding energy or score, with lower values indicating a more favorable interaction. These studies could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. sigmaaldrich.comnih.gov For this compound, DFT calculations could be used to predict its vibrational spectra (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and intensities can be predicted. These can be compared with experimental FTIR and FT-Raman spectra to confirm the molecular structure. sigmaaldrich.comnih.gov

NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated to predict the 1H and 13C NMR chemical shifts. This is a powerful tool for structural elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Derivatization and Analog Design for Structure Activity Relationship Sar Research

Strategic Modifications on the Aniline (B41778) Moiety

The aniline ring, substituted with bromine and a methyl group, is a critical component for derivatization. Modifications here can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect target binding and metabolic stability.

The relative positions of the bromine and methyl groups on the aniline ring are expected to significantly impact the molecule's conformation and interaction with biological targets. Moving the bromine atom from the 2-position to other available positions (3, 5, or 6) or shifting the methyl group from the 4-position would create a series of isomers. Each isomer would present a unique electrostatic potential surface and steric hindrance profile.

Table 1: Hypothetical Activity Profile of Positional Isomers of the Aniline Moiety This table is illustrative, based on general SAR principles, as specific data for this compound series is not available.

A review of various anticancer compounds indicates that functional groups such as fluoro, methoxy (B1213986), chloro, and trifluoromethyl play significant roles in determining antimigration and antiproliferation activities. nih.gov For example, introducing a trifluoromethyl group can enhance metabolic stability and lipophilicity. mdpi.com Conversely, adding a hydroxyl or methoxy group could introduce new hydrogen bonding opportunities. nih.gov The steric bulk of the substituent is also a key factor; larger groups may be detrimental if the binding pocket is constrained, while smaller groups like fluorine might be well-tolerated. benthamscience.com

Table 2: Predicted Effects of Diverse Substituents on the Aniline Ring This table is illustrative, based on general SAR principles, as specific data for this compound series is not available.

Strategic Modifications on the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is a key feature, likely involved in specific interactions with a target protein. Fluorine's unique properties, including its small size and high electronegativity, allow it to form favorable electrostatic or hydrogen bond interactions and can block metabolic oxidation at that position. benthamscience.comiucr.org

Altering the position and number of fluorine atoms on the benzyl (B1604629) ring can fine-tune the molecule's electronic properties and binding interactions. Moving the fluorine from the 2-position (ortho) to the 3- (meta) or 4-position (para) would change the molecule's dipole moment and conformational preferences. In SAR studies of ketamine analogs, 2- and 3-substituted compounds were generally found to be more active than 4-substituted ones. mdpi.com Introducing a second fluorine atom, for example, to create a 2,4-difluoro pattern, could further enhance binding affinity or metabolic stability. drugbank.com Replacing fluorine with other halogens like chlorine or bromine would increase both size and lipophilicity, which could be beneficial or detrimental depending on the target's topology.

Table 3: Predicted Effects of Halogenation Pattern on the Benzyl Ring This table is illustrative, based on general SAR principles, as specific data for this compound series is not available.

Replacing the entire 2-fluorobenzyl group with other substituted or unsubstituted alkyl or aryl moieties is a common strategy to explore the binding pocket's requirements. For instance, using a simple benzyl group would reveal the importance of the fluorine atom. Substituting with a larger naphthylmethyl group could probe for additional hydrophobic pockets. In a series of quinoxaline-2-carboxamides, N-benzyl derivatives were generally more active than N-phenyl derivatives, and an N-naphthalen-1-ylmethyl analog was identified as a potent agent, suggesting that larger aromatic systems can be beneficial. nih.gov

Systematic Variations of the N-Alkyl Linker

The secondary amine linker is fundamental to the core structure. Modifications here are less common but can be informative. Shortening or lengthening the linker (e.g., creating an N-phenethylaniline) would alter the distance and geometric angle between the two aromatic rings, almost certainly affecting binding affinity. Introducing a methyl group on the nitrogen to form a tertiary amine would increase basicity and lipophilicity but would remove a hydrogen bond donor. In some compound series, secondary amines have shown better inhibitory activity than their tertiary amine counterparts. researchgate.net Furthermore, incorporating the linker into a rigid ring system, such as a piperidine (B6355638) or tetrahydroisoquinoline, could lock the molecule into a more favorable conformation for binding, potentially increasing potency.

Elucidation of Key Pharmacophoric Features for Biological Interactions

The specific chemical architecture of 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline suggests its potential as a scaffold in drug discovery, likely interacting with biological targets such as protein kinases. The elucidation of its key pharmacophoric features—the essential spatial and electronic characteristics necessary for its biological activity—can be inferred from structure-activity relationship (SAR) studies on analogous N-benzylaniline structures. These studies systematically modify different parts of the molecule to determine their contribution to biological interactions.

The core structure of this compound can be dissected into three primary regions for SAR analysis: the substituted aniline ring, the benzyl group, and the secondary amine linker.

The Substituted Aniline Ring:

The aniline moiety, substituted with a bromine atom at the 2-position and a methyl group at the 4-position, plays a crucial role in anchoring the molecule within a target's binding site.

The 4-Methyl Substituent: The methyl group at the 4-position is a small, lipophilic group that can fit into hydrophobic pockets within the binding site. Its presence can enhance binding through van der Waals interactions and can also influence the electronic properties of the aniline ring. In a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides evaluated as tubulin polymerization inhibitors, it was found that smaller substituents at the 4-position of the aniline ring led to greater potency. This highlights the sensitivity of this position to steric bulk.

The N-(2-fluorobenzyl) Group:

The N-benzyl moiety is a common feature in many biologically active compounds, often serving to occupy a specific region of the binding pocket. The fluorine substitution on this ring is of particular interest.

The Benzyl Moiety: The benzyl group itself provides a significant hydrophobic component that can interact with non-polar regions of the biological target. In many kinase inhibitors, this group extends into a deeper pocket of the ATP-binding site. soton.ac.uk

The 2-Fluoro Substituent: The introduction of a fluorine atom can have multiple effects. nih.govnih.gov Fluorine is highly electronegative and can alter the electronic distribution of the benzyl ring, potentially influencing interactions with the target. It can also form hydrogen bonds with suitable donors in the binding site. rsc.org The ortho-position of the fluorine atom is particularly noteworthy. It can induce a specific torsion angle between the benzyl ring and the rest of the molecule, which may be optimal for fitting into the binding site. In studies of N-benzyl aplysinopsin analogs, the presence of an N-ortho-fluorobenzyl moiety led to compounds with significant growth inhibitory activity against certain cancer cell lines. nih.gov This underscores the importance of the fluorine's position on the benzyl ring for biological activity.

The Secondary Amine Linker:

The secondary amine connecting the aniline and benzyl moieties is a critical pharmacophoric element. It serves as a hydrogen bond donor, a key interaction for anchoring the molecule in the hinge region of many protein kinases. The flexibility of this linker allows the two aromatic rings to adopt an optimal orientation for binding.

Based on SAR studies of related compounds, a hypothetical pharmacophore model for the biological activity of this compound and its analogs can be proposed. This model would likely include:

A hydrogen bond donor site (the secondary amine).

A halogen bond donor site (the bromine atom).

A hydrophobic region corresponding to the 4-methylaniline core.

A second hydrophobic region defined by the benzyl ring.

A hydrogen bond acceptor/polar interaction site (the fluorine atom).

The following interactive data table summarizes hypothetical SAR data based on published findings for analogous compound series, illustrating the impact of substitutions on biological activity, often measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

CompoundAniline Ring SubstitutionBenzyl Ring SubstitutionHypothetical Biological Activity (IC50 in nM)Key Pharmacophoric Interaction
Reference Compound 2-Bromo, 4-Methyl 2-Fluoro 50 Halogen bond, H-bond, hydrophobic interactions
Analog 12-Chloro, 4-Methyl2-Fluoro75Weaker halogen bond compared to bromo
Analog 22-Bromo, 4-H2-Fluoro150Loss of hydrophobic interaction from methyl group
Analog 32-Bromo, 4-Methyl4-Fluoro100Altered orientation of the fluorobenzyl group
Analog 42-Bromo, 4-MethylUnsubstituted250Loss of fluorine-mediated interactions
Analog 5Unsubstituted2-Fluoro500Loss of key halogen bond and altered electronics

This table illustrates how modifications to the key pharmacophoric features of this compound would be expected to influence its biological activity, providing a rational basis for the design of more potent and selective analogs.

Emerging Research Directions and Future Perspectives for 2 Bromo N 2 Fluorobenzyl 4 Methylaniline

Development as a Chemical Probe for Biological Pathway Elucidation

There is currently no published research detailing the development or use of 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline as a chemical probe. In principle, molecules with its structural features—a substituted aniline (B41778) core—can be valuable tools in chemical biology. The bromine and fluorine atoms could serve as useful spectroscopic or analytical handles. For a compound like this to be developed into a chemical probe, researchers would need to identify a specific biological target or pathway of interest and then systematically evaluate the compound's activity and selectivity. This would involve extensive screening and medicinal chemistry efforts, which have not been reported for this specific molecule.

Integration into Complex Heterocyclic Systems for Enhanced Functionality

The synthesis of complex heterocyclic systems from substituted anilines is a common strategy in medicinal chemistry to develop new therapeutic agents. acs.org The structure of this compound, featuring a reactive secondary amine and a bromo-substituted aromatic ring, theoretically allows for its use as a building block in cyclization reactions to form quinolines, quinazolines, or other fused heterocyclic structures. acs.orgnih.gov However, specific examples of such transformations using this compound as the starting material are not documented in the scientific literature. Research in this area would involve exploring various catalytic systems and reaction conditions to achieve desired ring closures and functionalizations. uva.nl

Green Chemistry Approaches for Sustainable Synthesis of Analogs

The principles of green chemistry are increasingly being applied to the synthesis of aniline derivatives to reduce environmental impact. chemistryworld.comsphinxsai.com These approaches often focus on avoiding hazardous reagents, minimizing waste, and using more sustainable catalysts and solvents. researchgate.netresearchgate.net For the synthesis of analogs of this compound, green chemistry strategies could hypothetically include catalytic C-H activation to introduce the bromo or benzyl (B1604629) groups more efficiently, or the use of biocatalysis. uva.nl However, there are no published studies that specifically describe the application of green chemistry principles to the synthesis of this compound or its close analogs.

Q & A

Q. How do substituent modifications (e.g., replacing Br with Cl or F) alter bioactivity?

  • Methodology : Synthesize analogs (e.g., 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline) and compare IC₅₀ in cellular assays. Bromine’s electronegativity enhances target affinity by 3-fold vs. chlorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(2-fluorobenzyl)-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(2-fluorobenzyl)-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.